molecular formula C22H22N4O2S B308097 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

カタログ番号 B308097
分子量: 406.5 g/mol
InChIキー: GCNASCQLHUHYGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of benzoxazepine derivatives and has shown promising results in preclinical studies.

作用機序

The exact mechanism of action of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of using 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its versatility. It can be used in a variety of assays to investigate its potential therapeutic applications. Another advantage is its relatively low toxicity, which makes it a good candidate for further development as a therapeutic agent. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for research on 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal survival in animal models of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its effects on tumor growth and metastasis in animal models of cancer. Additionally, further studies are needed to investigate its mechanisms of action and potential side effects in humans.

合成法

The synthesis of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process. The starting material is 4-bromophenol, which is converted to 4-(cyclopentyloxy)phenol through a Williamson ether synthesis reaction. The resulting compound is then reacted with 2-chloro-3-(methylsulfanyl)propionitrile to form the corresponding intermediate. This intermediate is then cyclized using triethylamine to give the final product.

科学的研究の応用

The potential therapeutic applications of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine have been investigated in several preclinical studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

分子式

C22H22N4O2S

分子量

406.5 g/mol

IUPAC名

6-(4-cyclopentyloxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H22N4O2S/c1-29-22-24-21-19(25-26-22)17-8-4-5-9-18(17)23-20(28-21)14-10-12-16(13-11-14)27-15-6-2-3-7-15/h4-5,8-13,15,20,23H,2-3,6-7H2,1H3

InChIキー

GCNASCQLHUHYGM-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC5CCCC5)N=N1

正規SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC5CCCC5)N=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。